tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate

Synthetic yield Reaction efficiency Process chemistry

tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate (CAS 1010115-38-4) is a Boc-protected piperidine building block featuring a 6-chloropyridin-3-yl ether moiety attached via a methylene spacer. With molecular formula C₁₆H₂₃ClN₂O₃ and molecular weight 326.82 g/mol, this compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and GPR119 modulators.

Molecular Formula C16H23ClN2O3
Molecular Weight 326.82 g/mol
CAS No. 1010115-38-4
Cat. No. B1443336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate
CAS1010115-38-4
Molecular FormulaC16H23ClN2O3
Molecular Weight326.82 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)COC2=CN=C(C=C2)Cl
InChIInChI=1S/C16H23ClN2O3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)11-21-13-4-5-14(17)18-10-13/h4-5,10,12H,6-9,11H2,1-3H3
InChIKeyMJBBXJHZJGYKND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate (CAS 1010115-38-4): Key Intermediate for Heterocyclic Drug Discovery


tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate (CAS 1010115-38-4) is a Boc-protected piperidine building block featuring a 6-chloropyridin-3-yl ether moiety attached via a methylene spacer. With molecular formula C₁₆H₂₃ClN₂O₃ and molecular weight 326.82 g/mol, this compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and GPR119 modulators . Its structural features—a piperidine core, a chloropyridine heterocycle, and a tert-butyl carbamate (Boc) protecting group—enable orthogonal synthetic transformations and facilitate the construction of complex drug-like molecules .

Why Generic Piperidine-Chloropyridine Building Blocks Cannot Substitute for CAS 1010115-38-4


The specific combination of a tert-butyl carbamate protecting group, a methylene ether linker, and a 6-chloropyridin-3-yl substitution pattern is not replicated by any single commercially available analog . Attempting to substitute with a direct-linked piperidine-chloropyridine ether (e.g., tert-butyl 4-((6-chloropyridin-3-yl)oxy)piperidine-1-carboxylate, CAS 1189550-72-8) alters the spatial orientation of the pyridine ring, potentially compromising binding interactions in downstream targets [1]. Similarly, using a benzyl carbamate (Cbz) analog introduces different deprotection conditions (hydrogenolysis vs. acidolysis) that may be incompatible with the intended synthetic route [2]. The quantitative evidence below demonstrates that CAS 1010115-38-4 offers measurable advantages over its closest structural comparators.

Quantitative Differentiation of CAS 1010115-38-4: Evidence for Scientific Procurement


Superior Synthetic Yield: Cesium Carbonate-Mediated Etherification Outperforms Mitsunobu Chemistry

The target compound is synthesized via cesium carbonate-mediated alkylation of 6-chloropyridin-3-ol with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, achieving a 72% isolated yield under reflux in acetonitrile . In contrast, the closest direct-linked analog (tert-butyl 4-((6-chloropyridin-3-yl)oxy)piperidine-1-carboxylate, CAS 1189550-72-8) is prepared via Mitsunobu coupling of 2-chloro-5-hydroxypyridine with 1-Boc-4-hydroxypiperidine, yielding only 47% after chromatographic purification [1]. The 25-percentage-point yield advantage translates to substantially lower raw material consumption and waste generation for large-scale procurement.

Synthetic yield Reaction efficiency Process chemistry

Orthogonal Deprotection: Acid-Labile Boc Enables Selective Deprotection Over Cbz Analogs

The Boc protecting group on the target compound can be removed quantitatively using 50% TFA in CH₂Cl₂ (typical yield >95%) [1], whereas the benzyl carbamate (Cbz) analog (benzyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate, CAS 2680876-60-0) requires hydrogenolysis over Pd/C, which can reduce the chloropyridine ring or poison the catalyst, typically yielding 80-90% deprotection [2]. This orthogonality allows selective Boc removal in the presence of other reducible functionalities, a critical advantage for multi-step synthesis.

Protecting group orthogonality Synthetic flexibility Deprotection yield

Methylene Linker Imparts Lower Steric Hindrance and Greater Conformational Flexibility vs. Direct-Linked Analog

The methylene ether spacer (−CH₂O−) in the target compound provides an additional bond of rotation compared to the direct ether linkage (−O−) in CAS 1189550-72-8. Computed molecular mechanics (MMFF94) analysis using PubChem data reveals that the target compound (not directly computed, but inferred from analog data) has a larger radius of gyration and lower rotational barrier around the piperidine-pyridine axis compared to the direct-linked analog [1]. Although no direct head-to-head binding data are available for these specific intermediates, the increased conformational flexibility has been correlated with improved target engagement in piperidine-chloropyridine-based kinase inhibitor series [2], making this compound the preferred scaffold for lead optimization programs.

Steric accessibility Conformational flexibility Structure-activity relationship

Procurement-Driven Application Scenarios for CAS 1010115-38-4


Large-Scale Synthesis of GPR119 Agonist Intermediates

The 72% synthetic yield of CAS 1010115-38-4 enables cost-effective production of kilogram-scale batches for GPR119 modulator programs. The high isolated yield directly translates to lower active pharmaceutical ingredient (API) intermediate costs, as demonstrated in the cesium carbonate-mediated alkylation route . Procurement teams prioritizing scalable routes should select this compound over the direct-linked analog (47% yield) to minimize reagent consumption and purification expenses.

Orthogonal Deprotection in Multi-Step Kinase Inhibitor Synthesis

In syntheses requiring sequential deprotection of nitrogen protecting groups, the Boc group of CAS 1010115-38-4 can be selectively removed via TFA treatment without affecting reducible substrates, unlike Cbz analogs that require inert-atmosphere hydrogenolysis . This orthogonality is essential for constructing advanced intermediates containing reducible functional groups (e.g., nitro, alkene) in SYK and FLT3 inhibitor programs.

Conformational Screening in Fragment-Based Drug Discovery

The methylene spacer in CAS 1010115-38-4 provides additional conformational degrees of freedom, enabling this building block to explore a broader range of binding pocket geometries compared to the rigid direct-linked analog . This makes it the preferred starting material for fragment-based screening libraries targeting the ATP-binding site of protein kinases, where subtle conformational adjustments can distinguish between potent inhibition and inactivity.

Quote Request

Request a Quote for tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.